molecular formula C11H18N5O13P3 B15290745 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

Cat. No.: B15290745
M. Wt: 521.21 g/mol
InChI Key: WSLFELNQZRKOJA-YRKGHMEHSA-N
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Description

2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate. It is a derivative of adenosine triphosphate (ATP) where the ribose sugar is methylated at the 2’ position. This modification enhances the stability of the compound and its resistance to enzymatic degradation. It has been studied for its potential antiviral properties, particularly against hepatitis C virus (HCV) and other RNA viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) typically involves the methylation of adenosine derivatives. One common method starts with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the 2’ position. The protected intermediate is then deprotected to yield 2’-C-Methyladenosine. The final step involves the phosphorylation of the 5’ hydroxyl group to form the triphosphate .

Industrial Production Methods

Industrial production of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized nucleosides, while substitution can introduce different functional groups at the 2’ position .

Scientific Research Applications

2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into viral RNA by the RNA-dependent RNA polymerase. This incorporation leads to chain termination and inhibition of viral replication. The compound specifically targets the nonstructural protein 5B (NS5B) of HCV, which is essential for viral RNA synthesis .

Comparison with Similar Compounds

2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) is unique due to its methylation at the 2’ position, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

Molecular Formula

C11H18N5O13P3

Molecular Weight

521.21 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3/c1-11(18)7(17)5(2-26-31(22,23)29-32(24,25)28-30(19,20)21)27-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1

InChI Key

WSLFELNQZRKOJA-YRKGHMEHSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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